tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate: . This compound features a tert-butyl group, a thiazole ring, a pyrimidinyl group, and a piperazine ring, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate . The reaction conditions may include the use of strong bases, oxidizing agents, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The use of automated systems and advanced purification techniques would be essential to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The aldehyde group in the thiazole ring can be oxidized to a carboxylic acid.
Reduction: : The pyrimidinyl group can be reduced to form a different functional group.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl lithium (RLi) and Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: : Carboxylic acid derivatives of the thiazole ring.
Reduction: : Reduced pyrimidinyl derivatives.
Substitution: : Substituted piperazine derivatives.
Scientific Research Applications
Tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases, such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate: can be compared with other similar compounds, such as:
Thiazole derivatives: : Similar compounds with thiazole rings used in various chemical and biological applications.
Pyrimidinyl compounds:
Piperazine derivatives: : Compounds with piperazine rings used in pharmaceuticals and material science.
These similar compounds share structural similarities but may differ in their functional groups, leading to different properties and applications.
Biological Activity
tert-Butyl 4-(6-((5-formylthiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety, which is known for its diverse biological properties, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C15H22N4O3S. Its molecular weight is approximately 342.43 g/mol. The structure can be described as follows:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Thiazole and Pyrimidine Moieties : These heterocycles contribute to the compound's biological activity.
Table 1: Basic Properties
Property | Value |
---|---|
Molecular Formula | C15H22N4O3S |
Molecular Weight | 342.43 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Anticancer Potential
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thiazole group may enhance this activity by interacting with specific molecular targets involved in cancer progression.
Enzyme Inhibition
A study highlighted the potential of piperazine derivatives as inhibitors of enzymes involved in cancer metabolism, such as cyclin-dependent kinases (CDKs). The structural components of this compound suggest it may similarly act as an inhibitor of these critical enzymes, thereby interrupting tumor growth.
Neuroprotective Effects
Compounds similar to this one have been investigated for neuroprotective effects against neurodegenerative diseases. The ability of such compounds to cross the blood-brain barrier and modulate neurotransmitter systems could provide therapeutic benefits in conditions like Alzheimer's disease.
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that derivatives containing thiazole can exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in this area.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of piperazine-based compounds and tested their efficacy against various cancer cell lines, demonstrating IC50 values in the micromolar range.
- Results indicated that modifications to the thiazole and pyrimidine rings significantly influenced biological activity, suggesting that this compound could be optimized for enhanced potency.
-
Neuroprotective Studies :
- In vitro studies assessed the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage.
- Compounds showed promise in reducing apoptosis markers, indicating potential therapeutic applications in neurodegenerative disorders.
-
Antimicrobial Testing :
- A series of thiazole-containing compounds were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results showed significant inhibition zones, suggesting that this compound may possess similar properties.
Properties
IUPAC Name |
tert-butyl 4-[6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3S/c1-12-20-14(22-16-19-10-13(11-25)28-16)9-15(21-12)23-5-7-24(8-6-23)17(26)27-18(2,3)4/h9-11H,5-8H2,1-4H3,(H,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHODBVDDXHNATD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)NC3=NC=C(S3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730612 | |
Record name | tert-Butyl 4-{6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936845-85-1 | |
Record name | tert-Butyl 4-{6-[(5-formyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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